1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
Overview
Description
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine is an organic compound that features a trifluoroethanamine group attached to a bromofluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine typically involves the reaction of 5-bromo-2-fluorobenzene with trifluoroethylamine under specific conditions. The process may include steps such as halogenation, nucleophilic substitution, and amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may be used in the study of biological systems, including enzyme interactions and receptor binding studies.
Industry: It is used in the production of specialty chemicals and advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanamine group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to desired biological effects. The bromine and fluorine atoms on the phenyl ring may also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated phenyl derivatives with trifluoroethanamine groups, such as:
- 1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanamine
- 1-(5-Iodo-2-fluorophenyl)-2,2,2-trifluoroethanamine
- 1-(5-Bromo-2-chlorophenyl)-2,2,2-trifluoroethanamine
Uniqueness
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF4N/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQDAOYHEAHURX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C(F)(F)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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